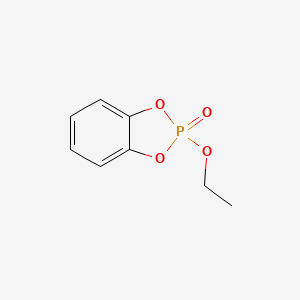
1,3,2-Benzodioxaphosphole,2-ethoxy-,2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Benzodioxaphosphole,2-ethoxy-,2-oxide is a chemical compound with the molecular formula C4H9O4PThis compound is characterized by its unique structure, which includes a phosphorus atom bonded to an ethoxy group and an oxo group within a dioxaphospholane ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,2-Benzodioxaphosphole,2-ethoxy-,2-oxide can be synthesized through various methods. One common approach involves the reaction of 2-chloro-2-oxo-1,3,2-dioxaphospholane with ethanol under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,2-Benzodioxaphosphole,2-ethoxy-,2-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to lower oxidation state derivatives.
Substitution: It can undergo substitution reactions where the ethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of functionalized dioxaphospholane compounds .
Applications De Recherche Scientifique
1,3,2-Benzodioxaphosphole,2-ethoxy-,2-oxide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3,2-Benzodioxaphosphole,2-ethoxy-,2-oxide involves its interaction with various molecular targets. In polymerization reactions, it acts as a monomer that undergoes ring-opening polymerization to form polyphosphoesters. The process is initiated by catalysts such as stannous octoate, leading to the formation of polymers with defined molecular structures . The coordination-insertion mechanism is a key pathway in these reactions .
Comparaison Avec Des Composés Similaires
1,3,2-Benzodioxaphosphole,2-ethoxy-,2-oxide can be compared with other similar compounds, such as:
2-Ethoxy-1,3,2-dioxaphospholane 2-oxide: This compound has a similar structure but different functional groups.
2-Ethoxy-4-methyl-2-oxo-1,3,2-dioxaphospholane: This compound has an additional methyl group, which alters its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions, making it a versatile compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C8H9O4P |
|---|---|
Poids moléculaire |
200.13 g/mol |
Nom IUPAC |
2-ethoxy-1,3,2λ5-benzodioxaphosphole 2-oxide |
InChI |
InChI=1S/C8H9O4P/c1-2-10-13(9)11-7-5-3-4-6-8(7)12-13/h3-6H,2H2,1H3 |
Clé InChI |
FBJABOYDMBHVMO-UHFFFAOYSA-N |
SMILES canonique |
CCOP1(=O)OC2=CC=CC=C2O1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
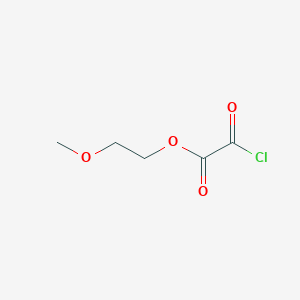
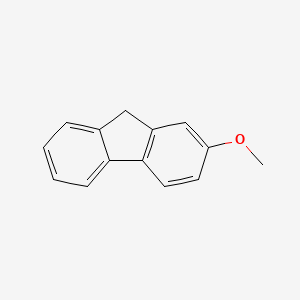
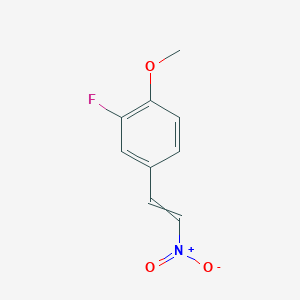
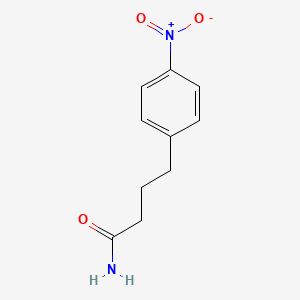
![5,6-Dichloro-3-[(2-hydroxyethyl)amino]pyrazine-2-carbaldehyde](/img/structure/B8645276.png)
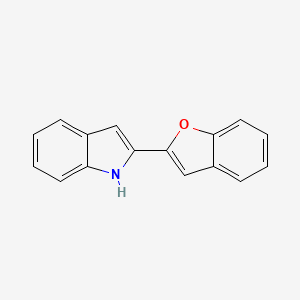
![5-(4-Fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B8645284.png)
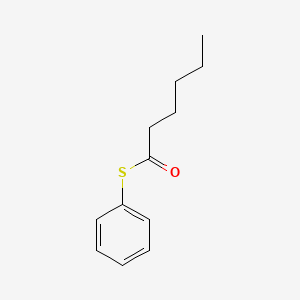
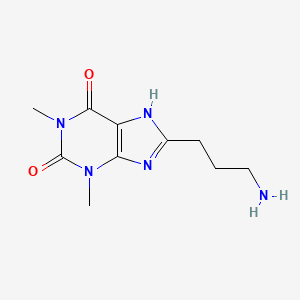

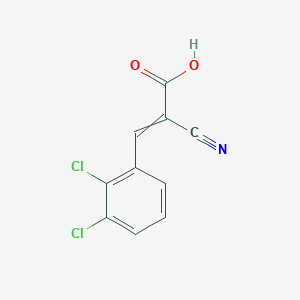
![4-{5-Methyl-4-[(4-methylbenzenesulfonyl)methyl]-1,3-oxazol-2-YL}-N-[(pyridin-2-YL)methyl]benzamide](/img/structure/B8645323.png)


